![molecular formula C20H18N4O2S2 B2623875 N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 577769-93-8](/img/structure/B2623875.png)

N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

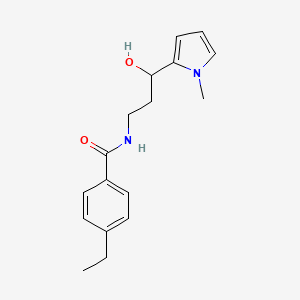

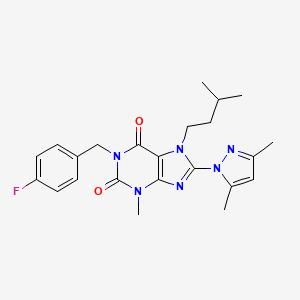

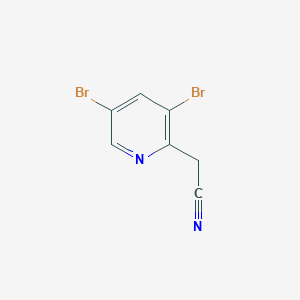

“N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide” is a chemical compound with the molecular formula C20H18N4O2S2 and a molecular weight of 410.51. It’s a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , can be achieved by adopting green chemistry principles . A specific synthesis method for a similar compound involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a nitrogen-containing heterocyclic compound . This core is attached to a thiophene-2-sulfonamide group and a 3,5-dimethylphenyl group via an amino link.科学的研究の応用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities . They can inhibit the growth of cancer cells and prevent them from spreading.

Anti-Microbial Activity

These compounds have shown significant anti-microbial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anti-Convulsant Activity

Quinoxaline derivatives can also exhibit anti-convulsant activity . They can help control seizures, suggesting their potential use in the treatment of epilepsy.

Anti-Tuberculosis Activity

These compounds have demonstrated anti-tuberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Anti-Malarial Activity

Quinoxaline derivatives have been synthesized and tested for anti-malarial activity . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Anti-Leishmanial Activity

These compounds can exhibit anti-leishmanial activity . They can inhibit the growth of Leishmania parasites, which cause leishmaniasis.

Anti-HIV Activity

Quinoxaline derivatives can show anti-HIV activity . They can inhibit the replication of HIV, suggesting their potential use in the treatment of HIV/AIDS.

Anti-Inflammatory Activity

These compounds have demonstrated anti-inflammatory activity . They can reduce inflammation, suggesting their potential use in the treatment of inflammatory diseases.

Safety And Hazards

The safety and hazard information for this specific compound is not available in the retrieved data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

将来の方向性

Quinoxaline derivatives, such as the compound , have many pharmaceutical and industrial purposes . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

特性

IUPAC Name |

N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-13-10-14(2)12-15(11-13)21-19-20(23-17-7-4-3-6-16(17)22-19)24-28(25,26)18-8-5-9-27-18/h3-12H,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSNAKKFGWVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((3,5-dimethylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)

![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2623803.png)

![Methyl (E)-4-[4-(2,4-difluorobenzoyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2623805.png)

![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)